3-Oxopyrazolidine-1-carbothioamide
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Overview
Description
3-Oxopyrazolidine-1-carbothioamide is a heterocyclic compound that contains a pyrazolidine ring with a keto group at the 3-position and a carbothioamide group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxopyrazolidine-1-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters. This reaction can be carried out in solvents such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions may vary, but it generally involves heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Oxopyrazolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the carbothioamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols.
Scientific Research Applications
3-Oxopyrazolidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-oxopyrazolidine-1-carbothioamide involves its interaction with biological targets. For instance, its anticancer activity is attributed to its ability to bind to DNA and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-1-carbothioamide: This compound shares the carbothioamide group but lacks the pyrazolidine ring.
1,3,4-Oxadiazole derivatives: These compounds have a similar heterocyclic structure but differ in the arrangement of nitrogen and oxygen atoms.
Uniqueness
3-Oxopyrazolidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H7N3OS |
---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
3-oxopyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C4H7N3OS/c5-4(9)7-2-1-3(8)6-7/h1-2H2,(H2,5,9)(H,6,8) |
InChI Key |
HVHWPCCBYZDKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C(=S)N |
Origin of Product |
United States |
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